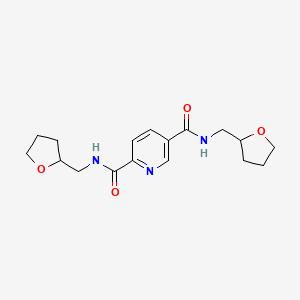
N-cyclopentyl-2-(2-furyl)-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-(2-furyl)-4-quinolinecarboxamide, commonly known as CP-544326, is a synthetic compound that belongs to the class of quinolinecarboxamides. CP-544326 is a selective antagonist of the alpha7 nicotinic acetylcholine receptor (nAChR), which is a subtype of nAChR found in the central nervous system (CNS). The compound has been studied extensively for its potential therapeutic applications in various CNS disorders, including Alzheimer's disease, schizophrenia, and depression.
Wirkmechanismus
CP-544326 selectively binds to and inhibits the alpha7 N-cyclopentyl-2-(2-furyl)-4-quinolinecarboxamide, which is involved in various CNS functions, including learning and memory, attention, and sensory processing. The alpha7 N-cyclopentyl-2-(2-furyl)-4-quinolinecarboxamide is also implicated in the pathophysiology of various CNS disorders, including Alzheimer's disease, schizophrenia, and depression. By selectively inhibiting the alpha7 N-cyclopentyl-2-(2-furyl)-4-quinolinecarboxamide, CP-544326 modulates the activity of the CNS and improves cognitive function, reduces inflammation, and protects against neurodegeneration.
Biochemical and physiological effects:
CP-544326 has been shown to have various biochemical and physiological effects in preclinical studies. The compound improves cognitive function by enhancing synaptic plasticity, increasing neurotrophic factor expression, and reducing oxidative stress and neuroinflammation. CP-544326 also has anxiolytic and antidepressant effects by modulating the activity of the amygdala and hippocampus, two brain regions involved in emotional processing.
Vorteile Und Einschränkungen Für Laborexperimente
CP-544326 has several advantages for lab experiments, including its high selectivity for the alpha7 N-cyclopentyl-2-(2-furyl)-4-quinolinecarboxamide, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic properties. However, the compound also has some limitations, including its relatively low potency and the need for high concentrations to achieve therapeutic effects.
Zukünftige Richtungen
There are several future directions for research on CP-544326. One direction is to further investigate the compound's potential therapeutic applications in various CNS disorders, including Alzheimer's disease, schizophrenia, and depression. Another direction is to optimize the compound's potency and pharmacokinetic properties to improve its therapeutic efficacy. Additionally, future research could focus on developing novel compounds with improved selectivity and efficacy for the alpha7 N-cyclopentyl-2-(2-furyl)-4-quinolinecarboxamide.
Synthesemethoden
The synthesis of CP-544326 involves the reaction of 2-furylboronic acid with cyclopentylmagnesium bromide, followed by the addition of 4-chloroquinolinecarboxylic acid. The resulting product is then treated with ammonium hydroxide to obtain the final compound, CP-544326.
Wissenschaftliche Forschungsanwendungen
CP-544326 has been extensively studied for its potential therapeutic applications in various CNS disorders. In preclinical studies, the compound has shown promising results in improving cognitive function, reducing inflammation, and protecting against neurodegeneration. CP-544326 has also been shown to have anxiolytic and antidepressant effects in animal models.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-(furan-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-19(20-13-6-1-2-7-13)15-12-17(18-10-5-11-23-18)21-16-9-4-3-8-14(15)16/h3-5,8-13H,1-2,6-7H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNOPYHCZBDEDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(furan-2-yl)quinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-ylidene)-1,3-cyclohexanedione](/img/structure/B6085915.png)
![methyl 4-({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B6085924.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-{[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]amino}nicotinamide](/img/structure/B6085930.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxy-1,1-dimethylethyl)acetamide](/img/structure/B6085936.png)
![1-[benzyl(methyl)amino]-3-{2-methoxy-5-[(4-propyl-1-piperazinyl)methyl]phenoxy}-2-propanol](/img/structure/B6085940.png)

![4-fluoro-N-({1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6085955.png)

![ethyl 4-(1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B6085964.png)

![N-(2-methoxyethyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6085980.png)

![3-phenyl-5-(1,2,3-thiadiazol-4-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6086013.png)
![ethyl 4-{1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6086015.png)